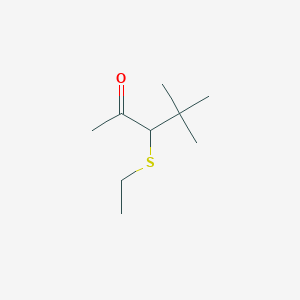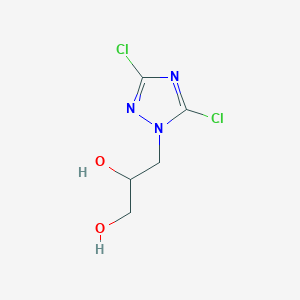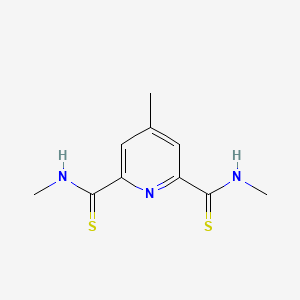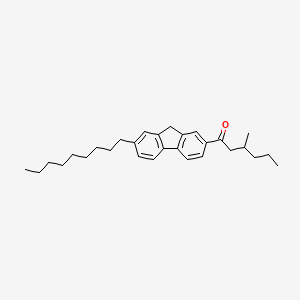![molecular formula C10H14O7 B14590628 Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate CAS No. 61248-18-8](/img/structure/B14590628.png)
Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate is an organic compound with a complex structure that includes ester and ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate typically involves esterification and acylation reactions. One common method is the reaction of dimethyl malonate with acetoacetic acid under acidic conditions to form the desired compound. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Applications De Recherche Scientifique
Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The ester and ketone groups play a crucial role in its reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacks the ketone group.
Acetoacetic acid: Contains a ketone group but lacks the ester functionality.
Ethyl acetoacetate: Similar structure but with ethyl ester groups instead of dimethyl.
Uniqueness
Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate is unique due to the presence of both ester and ketone functional groups, which provide a versatile platform for various chemical reactions. Its structure allows for multiple points of reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Numéro CAS |
61248-18-8 |
|---|---|
Formule moléculaire |
C10H14O7 |
Poids moléculaire |
246.21 g/mol |
Nom IUPAC |
dimethyl 2-(3-oxobutanoyloxy)butanedioate |
InChI |
InChI=1S/C10H14O7/c1-6(11)4-9(13)17-7(10(14)16-3)5-8(12)15-2/h7H,4-5H2,1-3H3 |
Clé InChI |
DIRRTOYVHOGJJM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)OC(CC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



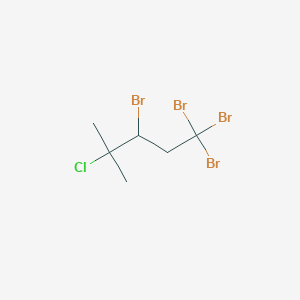

![Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-](/img/structure/B14590566.png)
![N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14590569.png)

